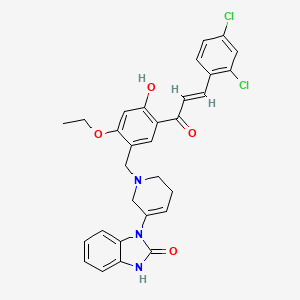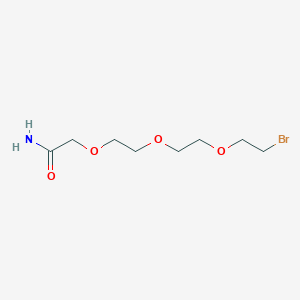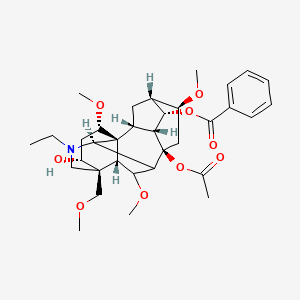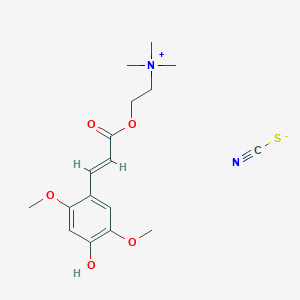![molecular formula C18H13NO4S B11934291 (5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is a common structural motif in many biologically active molecules.
准备方法
合成路线和反应条件
(5E)-5-[(3-羟基苯基)亚甲基]-3-苯乙酰基-1,3-噻唑烷-2,4-二酮的合成通常涉及在碱性条件下,将3-羟基苯甲醛与3-苯乙酰基噻唑烷-2,4-二酮缩合。反应通常在乙醇或甲醇等溶剂中进行,并使用氢氧化钠或碳酸钾等碱来促进缩合反应。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分的记录,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件以最大限度地提高产率和纯度,以及实施纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
(5E)-5-[(3-羟基苯基)亚甲基]-3-苯乙酰基-1,3-噻唑烷-2,4-二酮可以发生多种化学反应,包括:
氧化: 羟基可以被氧化成酮或醛。
还原: 噻唑烷环中的双键可以被还原成饱和的噻唑烷衍生物。
取代: 苯环可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 在酸性条件下,可以使用高锰酸钾或三氧化铬等试剂。
还原: 可以使用钯碳或硼氢化钠进行催化氢化。
取代: 可以使用溴或硝酸等亲电试剂分别进行卤化或硝化。
主要产物
氧化: 形成3-氧代苯基衍生物。
还原: 形成饱和的噻唑烷衍生物。
取代: 形成卤代或硝基苯基衍生物。
科学研究应用
化学: 用作合成更复杂分子的结构单元。
生物学: 对其作为酶抑制剂或受体调节剂的潜力进行研究。
医学: 探索其潜在的治疗效果,包括抗炎和抗癌特性。
作用机制
(5E)-5-[(3-羟基苯基)亚甲基]-3-苯乙酰基-1,3-噻唑烷-2,4-二酮的作用机制涉及它与特定分子靶标的相互作用。例如,它可能通过与活性位点结合来抑制某些酶,从而阻断其活性。该化合物还可以通过与受体位点结合并改变其信号通路来调节受体活性。
相似化合物的比较
类似化合物
噻唑烷二酮: 一类具有类似核心结构的化合物,以其抗糖尿病特性而闻名。
苯亚甲基衍生物: 具有苯亚甲基基团的化合物,可能表现出类似的化学反应性。
独特性
(5E)-5-[(3-羟基苯基)亚甲基]-3-苯乙酰基-1,3-噻唑烷-2,4-二酮的独特之处在于其官能团的特定组合,赋予其独特的化学和生物学特性。其羟基、苯亚甲基部分和噻唑烷-2,4-二酮核心使其成为多种应用的多功能化合物。
属性
分子式 |
C18H13NO4S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13NO4S/c20-14-8-4-5-12(9-14)10-16-17(22)19(18(23)24-16)11-15(21)13-6-2-1-3-7-13/h1-10,20H,11H2/b16-10+ |
InChI 键 |
XISJGNSKAXXSAO-MHWRWJLKSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)





![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)

